molecular formula C16H24ClNO6 B5060922 2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol;oxalic acid

2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol;oxalic acid

Cat. No.: B5060922
M. Wt: 361.8 g/mol
InChI Key: GQLNUZAAMZCOOW-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated aromatic ring, a butyl chain, and an aminoethanol group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

2-[4-(4-chloro-2-methylphenoxy)butyl-methylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-12-11-13(15)5-6-14(12)18-10-4-3-7-16(2)8-9-17;3-1(4)2(5)6/h5-6,11,17H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLNUZAAMZCOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCN(C)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol typically involves multiple steps, starting with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with butyl bromide under basic conditions to yield 4-(4-chloro-2-methylphenoxy)butane. The final step involves the reaction of this intermediate with methylamine and ethanol to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • 4-(4-Chloro-2-methylphenoxy)butyric acid
  • 2-methyl-4-chlorophenoxybutyric acid

Uniqueness

Compared to similar compounds, 2-[4-(4-Chloro-2-methylphenoxy)butyl-methylamino]ethanol possesses a unique combination of functional groups that confer distinct chemical reactivity and biological activity

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